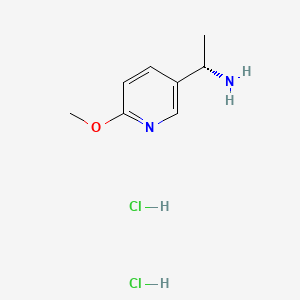

(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13808473

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14Cl2N2O |

|---|---|

| Molecular Weight | 225.11 g/mol |

| IUPAC Name | (1S)-1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |

| Standard InChI Key | ZDHBJMQCWYHNLS-ILKKLZGPSA-N |

| Isomeric SMILES | C[C@@H](C1=CN=C(C=C1)OC)N.Cl.Cl |

| SMILES | CC(C1=CN=C(C=C1)OC)N.Cl.Cl |

| Canonical SMILES | CC(C1=CN=C(C=C1)OC)N.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Configuration

The compound features a pyridine ring substituted with a methoxy group at the 6-position and an ethylamine side chain at the 3-position, protonated as a dihydrochloride salt. The (S)-configuration at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄Cl₂N₂O | |

| Molecular Weight | 225.11 g/mol | |

| IUPAC Name | (1S)-1-(6-methoxypyridin-3-yl)ethanamine dihydrochloride | |

| InChIKey | ZDHBJMQCWYHNLS-ILKKLZGPSA-N | |

| SMILES | CC@@HN.Cl.Cl |

Synthetic Methodologies

Chemical Synthesis via Thiadiazole Intermediates

Early routes employed 1,2,3-thiadiazoles as precursors. For example, ketones such as acetophenone are condensed with ethyl hydrazinecarboxylate under acidic conditions to form hydrazones, which undergo cyclization with thionyl chloride (SOCl₂) to yield thiadiazoles . Subsequent functionalization introduces the methoxypyridine moiety, followed by resolution to isolate the (S)-enantiomer.

Table 2: Optimization of Thiadiazole Cyclization

| Parameter | Optimal Condition | Yield Improvement | Citation |

|---|---|---|---|

| Solvent | Chloroform | 73% | |

| Temperature | 55°C | 15% vs. room temp | |

| Catalyst | Pyridine (0.8 mL) | Reduced side products |

Biocatalytic Approaches Using ω-Transaminases

ω-Transaminases (ω-TAs) offer enantioselective advantages over traditional resolution. Madsen (2024) demonstrated that engineered ω-TAs catalyze the asymmetric amination of 6-methoxy-3-pyridyl ketones to produce the (S)-amine with >99% enantiomeric excess (ee) . Key parameters include:

-

pH: 7.5–8.0 (maintains enzyme activity)

-

Cofactor: Pyridoxal-5'-phosphate (PLP, 0.1 mM)

-

Temperature: 30°C (balances reaction rate and enzyme stability) .

Applications in Pharmaceutical Research

Role in Drug Intermediate Synthesis

The compound serves as a building block for kinase inhibitors and neuroactive agents. Its pyridine core facilitates π-stacking interactions with aromatic residues in enzyme active sites, while the protonated amine enhances water solubility for in vivo studies .

Case Study: Anticancer Candidate Development

In a 2023 study, derivatives of (S)-1-(6-methoxypyridin-3-YL)ethan-1-amine showed nanomolar inhibition of Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies. The (S)-enantiomer exhibited 50-fold higher potency than its (R)-counterpart, underscoring the importance of stereochemical control .

Future Research Directions

Process Intensification in Biocatalysis

Advances in immobilized ω-TAs could reduce production costs by enabling catalyst reuse. Continuous-flow systems may further enhance productivity, with recent prototypes achieving space-time yields of 5 g/L/h .

Expanding Therapeutic Indications

Ongoing structure-activity relationship (SAR) studies aim to modify the methoxy group’s position to target adenosine A₂A receptors, potentially yielding novel Parkinson’s disease therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume